N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide - 2034411-83-9

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide

Catalog Number: EVT-2873304
CAS Number: 2034411-83-9
Molecular Formula: C21H23F3N4O2
Molecular Weight: 420.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist. It was synthesized by researchers investigating new potential treatments for HIV-1 infection, as CCR5 is a major coreceptor for HIV-1 entry into cells.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description: This is another novel non-peptide CCR5 antagonist synthesized and characterized for its potential in preventing HIV-1 infection.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: This compound is a non-peptide CCR5 antagonist investigated for its potential in HIV-1 prevention.

Compound Description: This group of compounds, disclosed in a patent, are investigated for their pharmaceutical applications, particularly in the treatment of pain, anxiety, and functional gastrointestinal disorders.

Compound Description: These compounds are the subject of a patent describing a process for their preparation. Specific details about their biological activity are not provided in the abstract.

2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide

Compound Description: This compound is the key component of a pharmaceutical composition described in a patent. The composition is intended for oral or rectal administration and aims to deliver a specific dose of the compound or its pharmaceutically acceptable salt.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent and selective Glycine Transporter 1 (GlyT1) inhibitor. It exhibits promising activity in rodent models for schizophrenia without causing significant central nervous system side effects.

Compound Description: These compounds are described in a patent for their potential therapeutic applications. The patent emphasizes their suitability for treatment but does not specify the targeted diseases.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist.

4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide (1)

Compound Description: This organic material was studied for its potential application in optical limiting devices. It exhibits decent optical limiting performance and acceptable thermal and mechanical stability.

N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide

Compound Description: This benzamide derivative acts as an agonist for the 5-HT4 receptor. A patent describes a cost-effective process for its preparation.

N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl) benzamide (7i)

Compound Description: This compound effectively regulates leptin expression in 3T3-L1 adipocytes. In obese mice, it demonstrated significant reduction in body weight and liver weight, along with improvements in various serum lipid profiles.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

Compound Description: This compound is a novel non-peptide CCR5 antagonist with a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L against the GTPγS activity.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide hydrochloride (PG01037)

Compound Description: This compound functions as a dopamine D3-preferring antagonist. It was used in experiments studying dopamine agonist-induced yawning in rats, helping to identify D3 and D2 receptor-mediated activities.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorphenyl)-4-methyl-H-pyrazole-3 carboxyamidehydrochloride (SR141716A)

Compound Description: This compound acts as a CB1 receptor antagonist. It was used in studies investigating the immune modulation effects of anandamide, a cannabinoid receptor agonist.

N-[(1S)-endo-1,3,3,-trimethylbicyclo[2,2,1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

Compound Description: This compound acts as a CB2 receptor antagonist and was used in conjunction with SR141716A to study the immune modulation effects of anandamide.

N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide

Compound Description: This compound is a salicylanilide derivative that inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It shows potential as a therapeutic agent for cancer treatment.

N-(1-benzyl-piperidin-4-yl)benzamides

Compound Description: This series of compounds are antagonists of dopamine D4 receptors. Research suggests that they could potentially be developed as atypical antipsychotics.

4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile (S-134)

Compound Description: S-134 is a potent cyclin-dependent kinase 9 (CDK9) inhibitor with nanomolar growth inhibitory potential against various human cell lines.

trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-N-methyl-benzamide (t-AUCMB)

Compound Description: t-AUCMB is a structural analog of sorafenib, a known multikinase inhibitor. This compound demonstrates strong cytotoxic activity against various cancer cell lines, despite inducing apoptotic events differently than sorafenib.

(E)-3,5-difluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 2)

Compound Description: This compound is an analog of Compound 1, designed to improve metabolic stability by minimizing hydrolysis. It shows reduced clearance and a longer half-life in mice compared to Compound 1.

(E)-3-chloro-5-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 3)

Compound Description: This compound is another analog of Compound 1, designed to improve metabolic stability. It exhibits decreased clearance and increased in vitro stability in plasma compared to Compound 1.

(E)-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide (Compound 4)

Compound Description: Designed to enhance metabolic stability, this analog of Compound 1 shows reduced clearance and improved stability in mouse plasma compared to Compound 1.

α-methyl-5-hydroxytryptamine (α-Me-5-HT)

Compound Description: α-Me-5-HT is a potent and selective agonist for the 5-HT2 receptor. It consistently stimulates contractions in human myometrial tissue.

Ketanserin [3-[2-[4-(4-fluoro benzoyl)-piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione]

Compound Description: Ketanserin is a selective antagonist for the 5-HT2A receptor. It effectively blocks the contractions induced by α-Me-5-HT in human myometrial tissue.

2(S)-[(p-toluenesulfonyl)amino]-3-[[[5,6,7,8-tetrahydro-4-oxo-5-[2-(piperidin-4-yl)ethyl]-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]carbonyl]amino]propionic acid pentahydrate (1)

Compound Description: This compound is an oral fibrinogen receptor antagonist. A multikilogram synthesis method for this compound has been developed, indicating its potential for clinical development.

Properties

CAS Number

2034411-83-9

Product Name

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide

Molecular Formula

C21H23F3N4O2

Molecular Weight

420.436

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)30-18-8-4-2-6-16(18)20(29)25-15-9-11-28(12-10-15)19-13-14-5-1-3-7-17(14)26-27-19/h2,4,6,8,13,15H,1,3,5,7,9-12H2,(H,25,29)

InChI Key

FSZOXGOOTILKEM-UHFFFAOYSA-N

SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.